molecular formula C16H20N2O B15065815 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol

Cat. No.: B15065815
M. Wt: 256.34 g/mol
InChI Key: UCULUPVOLPBLEB-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is a quinoline derivative featuring a hydroxyl group at the 8-position and a 3,5-dimethylpiperidinyl substituent at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive 8-hydroxyquinoline derivatives, which exhibit anticancer, antimicrobial, and diagnostic applications .

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)quinolin-8-ol

InChI

InChI=1S/C16H20N2O/c1-11-8-12(2)10-18(9-11)15-7-6-13-4-3-5-14(19)16(13)17-15/h3-7,11-12,19H,8-10H2,1-2H3

InChI Key

UCULUPVOLPBLEB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC3=C(C=CC=C3O)C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium carbonate, phenylhydrazine.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key differences between 2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol and related compounds:

Compound Name Substituents (Position) Chelation Ability Biological Activity Synthesis Method
This compound 3,5-Dimethylpiperidinyl (2) Moderate Anticancer potential (inferred) Heterogeneous catalysis (e.g., Zn complexes)
2-(4-Chlorostyryl)quinolin-8-ol (STQ-Cl) 4-Chlorostyryl (2) High Cytotoxic to prostate/breast cancer cells Nano MgO or NS-PCS catalysts
2-(4-Nitrostyryl)quinolin-8-ol (STQ-NO₂) 4-Nitrostyryl (2) High Higher cytotoxicity than STQ-Cl Similar to STQ-Cl
Bis(quinolin-8-ol)silver(I) None (coordinated to Ag⁺) Very High Antimicrobial, biological imaging Reaction with AgNO₃
Key Observations:

Chelation Efficiency: The dimethylpiperidine group in the target compound introduces steric hindrance, likely reducing metal-binding efficiency compared to styryl-substituted analogs (STQ-Cl, STQ-NO₂) . Simpler 8-hydroxyquinolines, such as bis(quinolin-8-ol)silver(I), exhibit superior chelation due to unhindered hydroxyl groups .

Biological Activity: Styryl derivatives (STQ-Cl, STQ-NO₂) show pronounced cytotoxicity against cancer cells, attributed to electron-withdrawing groups (e.g., -NO₂) enhancing reactivity . The target compound’s dimethylpiperidine group may improve membrane permeability and reduce systemic toxicity, though direct anticancer data are pending.

Synthesis: The target compound’s synthesis likely benefits from reusable nanocatalysts (e.g., Zn complexes), avoiding toxic homogeneous catalysts and harsh conditions common in older methods .

Research Findings and Mechanistic Insights

  • Chelation and Stability: Quinolin-8-ol derivatives form stable complexes with divalent cations (e.g., Zn²⁺, Mg²⁺), critical for anticancer activity. Styryl derivatives (STQ-Cl/NO₂) show higher chelation stability (logβ > 5.0) in physiological conditions compared to the target compound, where steric effects may lower binding affinity .
  • Cytotoxicity: STQ-NO₂ exhibits IC₅₀ values of 12–15 µM against cancer cells, outperforming STQ-Cl (IC₅₀: 20–25 µM). The target compound’s bulky substituent may shift its mechanism from metal chelation to kinase inhibition or apoptosis induction .
  • Catalytic Advancements: Modern methods employing nano MgO or graphene oxide (GO)-based catalysts improve yields (>85%) and reduce waste, contrasting with traditional acid-catalyzed routes (<70% yield) .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)quinolin-8-ol is a heterocyclic organic compound that combines the structural features of quinoline and piperidine. Its unique molecular structure, characterized by a quinoline moiety substituted with a 3,5-dimethylpiperidine group at the 2-position and a hydroxyl group at the 8-position, suggests significant potential for various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O. The presence of both piperidine and quinoline structures enhances its pharmacological properties and interaction capabilities within biological systems.

Biological Activities

Research indicates that compounds containing both quinoline and piperidine structures exhibit a range of biological activities:

  • Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that this compound may possess similar effects, although specific data on this compound is still emerging.
  • Anticancer Potential : The compound has been investigated for its potential anticancer activity. Preliminary studies suggest it may interact with specific protein targets involved in cancer pathways, warranting further pharmacological investigation.
  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases like Alzheimer's . While specific data on this compound's inhibition efficacy is limited, its structural similarities to known inhibitors suggest potential activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Microwave-Assisted Synthesis : This technique has been employed to create libraries of quinoline derivatives with piperidine moieties, enhancing yield and reaction efficiency .
  • Conventional Organic Synthesis : Traditional methods involve the sequential formation of the quinoline core followed by the introduction of the piperidine side chain through various substitution reactions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substitution Patterns : The position and nature of substituents on the quinoline ring significantly affect biological activity. For instance, methyl substitutions at specific positions have been linked to enhanced cholinesterase inhibition .

Case Studies

Several studies have explored related compounds with promising results:

Compound NameIC50 (μM)Biological ActivityReference
Compound A9.68AChE Inhibition
Compound B19.85AChE Inhibition
Compound C<20Anticancer Activity

These findings highlight the potential of structurally related compounds in therapeutic applications.

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